2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate
Overview
Description
2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is an organic compound characterized by the presence of trifluoroethyl groups and a benzoate core. This compound is known for its unique chemical properties, including high thermal stability and resistance to oxidation. It is often used in various industrial and scientific applications due to these properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate typically involves the reaction of 2,5-dihydroxybenzoic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
2,5-Dihydroxybenzoic acid+2,2,2-TrifluoroethanolCatalyst2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: 2,5-Dicarboxybenzoic acid derivatives.
Reduction: 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as polymers and coatings, due to its thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific biochemical pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl benzoate
- 2,2,2-Trifluoroethyl 4-hydroxybenzoate
- 2,2,2-Trifluoroethyl 3,5-dinitrobenzoate
Uniqueness
2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is unique due to the presence of two trifluoroethoxy groups, which confer enhanced thermal stability and resistance to oxidation compared to similar compounds. This makes it particularly valuable in applications requiring high-performance materials and chemical resistance.
Properties
IUPAC Name |
2,2,2-trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F9O4/c14-11(15,16)4-24-7-1-2-9(25-5-12(17,18)19)8(3-7)10(23)26-6-13(20,21)22/h1-3H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCBHSJSTYMELN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)C(=O)OCC(F)(F)F)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F9O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461093 | |
Record name | 2,2,2-trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20461093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50778-57-9 | |
Record name | Benzoic acid, 2,5-bis(2,2,2-trifluoroethoxy)-, 2,2,2-trifluoroethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50778-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20461093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2,5-bis(2,2,2-trifluoroethoxy)-, 2,2,2-trifluoroethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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